2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[1-(2-Methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring structure and have been studied for their biological activity.
Pyrrolidine derivatives: Similar in structure, these compounds also exhibit diverse pharmacological properties.
Indole derivatives: These compounds are known for their therapeutic potential and are used in drug development.
Uniqueness
What sets 2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione apart is its combination of the pyridine, azetidine, and isoindole rings, which confer unique chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
2-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZMNQSKIAGGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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